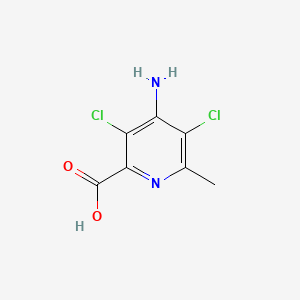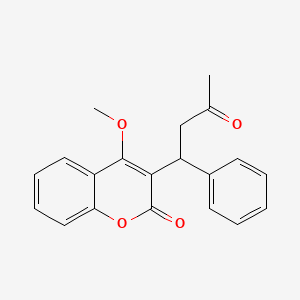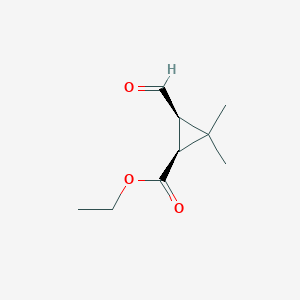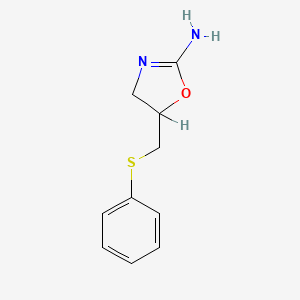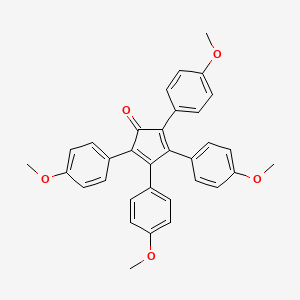
Methyl 3,4,4-trimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,4-trimethylpentanoate is an organic compound with the molecular formula C9H18O2. It is a methyl ester derivative of 3,4,4-trimethylpentanoic acid. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,4,4-trimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common in industrial production to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,4-trimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,4,4-trimethylpentanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3,4,4-trimethylpentanoic acid and methanol.
Reduction: 3,4,4-trimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3,4,4-trimethylpentanoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4,4-trimethylpentanoate
- Ethyl 3,4,4-trimethylpentanoate
- Methyl 3,3,4-trimethylpentanoate
Uniqueness
Methyl 3,4,4-trimethylpentanoate is unique due to its specific structural configuration, which influences its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
50902-74-4 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
methyl 3,4,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-7(9(2,3)4)6-8(10)11-5/h7H,6H2,1-5H3 |
Clave InChI |
PITPSIDCKRYSOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


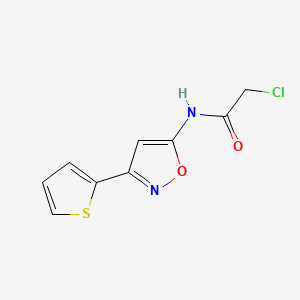

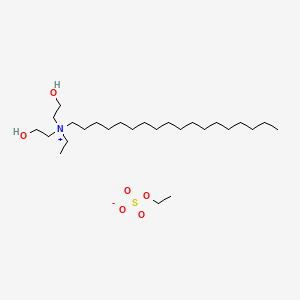
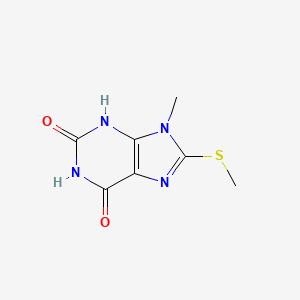
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)

